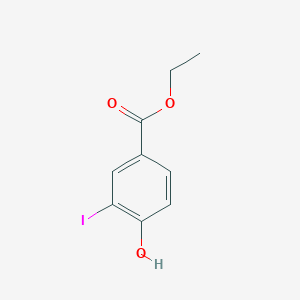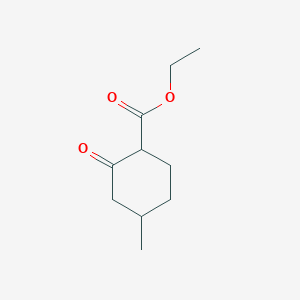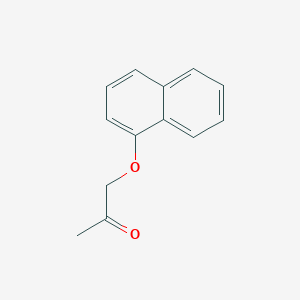
1-Naphthyloxyacetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthyloxyacetone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the class of organic compounds known as aryl alkyl ketones and is commonly used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
1-Naphthyloxyacetone has been used in various scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a potential therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-naphthyloxyacetone is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in the development of fluorescent probes for the detection of metal ions.
Biochemical and Physiological Effects
Studies have shown that 1-naphthyloxyacetone has potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and act as an antioxidant. However, further studies are needed to fully understand its potential effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-naphthyloxyacetone is its ease of synthesis and availability. It is also relatively stable and can be easily stored. However, one of the limitations is that it can be toxic and should be handled with care. Additionally, further studies are needed to fully understand its potential effects and limitations.
Direcciones Futuras
There are several future directions for the study of 1-naphthyloxyacetone. One potential direction is the development of new fluorescent probes for the detection of metal ions. Another potential direction is the investigation of its potential therapeutic applications for the treatment of various diseases.
Conclusion
In conclusion, 1-naphthyloxyacetone is a chemical compound that has potential applications in scientific research. Its ease of synthesis and availability make it a useful reagent in organic synthesis. Additionally, its potential biochemical and physiological effects make it a promising candidate for further investigation. However, further studies are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 1-naphthyloxyacetone involves the reaction of 1-naphthol with chloroacetyl chloride in the presence of a base such as pyridine. This method is known as the Friedel-Crafts acylation reaction and has been extensively used in the synthesis of aryl alkyl ketones.
Propiedades
Número CAS |
13917-61-8 |
|---|---|
Nombre del producto |
1-Naphthyloxyacetone |
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1-naphthalen-1-yloxypropan-2-one |
InChI |
InChI=1S/C13H12O2/c1-10(14)9-15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3 |
Clave InChI |
XLBISEPPFPYRSE-UHFFFAOYSA-N |
SMILES |
CC(=O)COC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CC(=O)COC1=CC=CC2=CC=CC=C21 |
Otros números CAS |
13917-61-8 |
Sinónimos |
1-(1-Naphtyloxy)-2-propanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



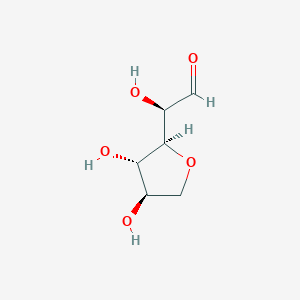
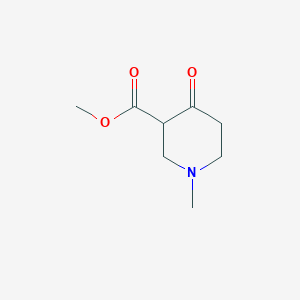
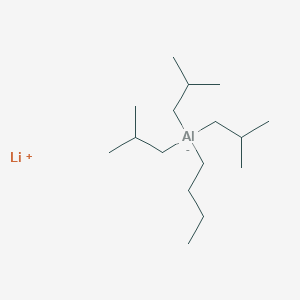
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
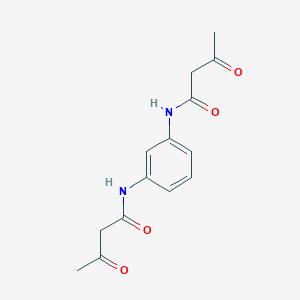

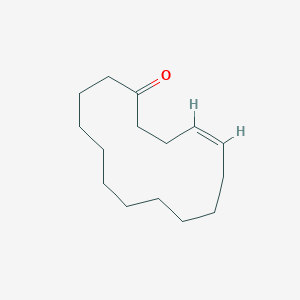


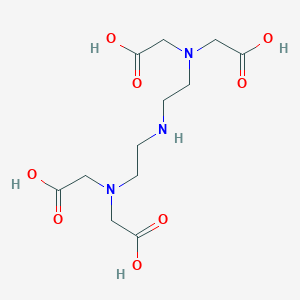
![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)

